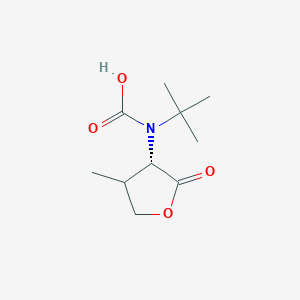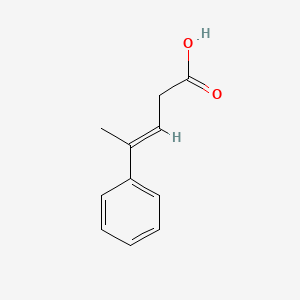
4-Phenyl-3-pentenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-phenylpent-3-enoic acid is an organic compound characterized by a phenyl group attached to a pent-3-enoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-phenylpent-3-enoic acid typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by its reaction with benzaldehyde to form the desired product .
Industrial Production Methods: Industrial production of (E)-4-phenylpent-3-enoic acid may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.
化学反应分析
Types of Reactions: (E)-4-phenylpent-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce saturated carboxylic acids.
科学研究应用
(E)-4-phenylpent-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of (E)-4-phenylpent-3-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Hydroxycinnamic acids: Such as ferulic acid and caffeic acid, which also contain phenyl and carboxylic acid groups.
Phenylpropanoids: Compounds like cinnamic acid and its derivatives.
Uniqueness: (E)-4-phenylpent-3-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(E)-4-phenylpent-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7+ |
InChI 键 |
JATBAXFNRKCZTR-VQHVLOKHSA-N |
手性 SMILES |
C/C(=C\CC(=O)O)/C1=CC=CC=C1 |
规范 SMILES |
CC(=CCC(=O)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


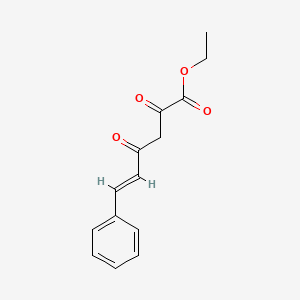
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)
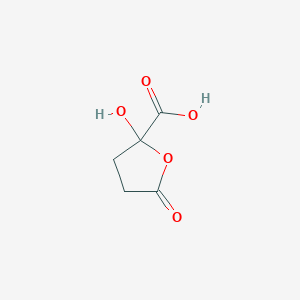
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)

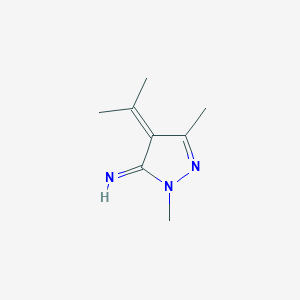
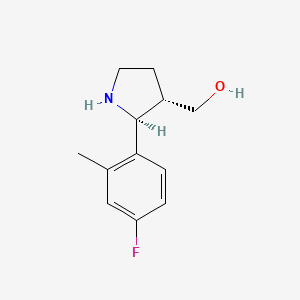
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
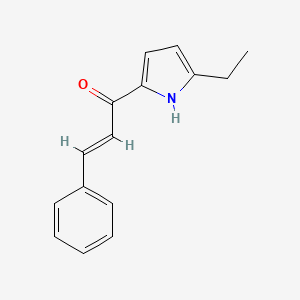
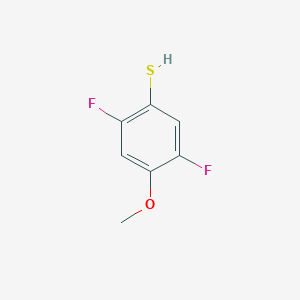
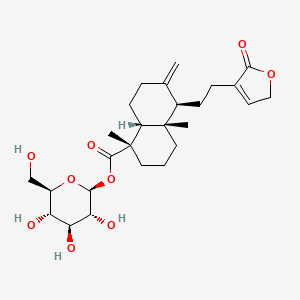
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
